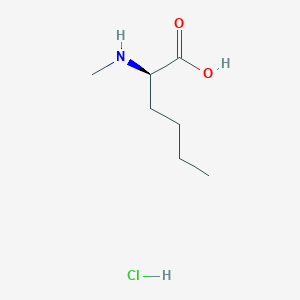

N-Me-D-Nle-OH.HCl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Methyl-D-norleucine hydrochloride (N-Me-D-Nle-OH.HCl) is a synthetic amino acid derivative. It is a modified form of norleucine, an amino acid that is structurally similar to leucine but with a longer carbon chain. The addition of a methyl group and the formation of a hydrochloride salt make this compound a unique compound with distinct properties and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Me-D-Nle-OH.HCl typically involves the methylation of norleucine followed by the formation of the hydrochloride salt. The process begins with the protection of the amino group of norleucine to prevent unwanted reactions. The protected norleucine is then subjected to methylation using a methylating agent such as methyl iodide or dimethyl sulfate. After methylation, the protecting group is removed, and the resulting N-methyl-D-norleucine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis. The final product is purified using techniques such as crystallization or chromatography to obtain the desired compound in its pure form.

Análisis De Reacciones Químicas

Types of Reactions

N-Me-D-Nle-OH.HCl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound to its reduced form.

Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of various substituted derivatives.

Aplicaciones Científicas De Investigación

N-Me-D-Nle-OH.HCl has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

Biology: Studied for its role in protein synthesis and cellular signaling pathways.

Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mecanismo De Acción

The mechanism of action of N-Me-D-Nle-OH.HCl involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist of certain receptors, influencing cellular signaling and metabolic processes. It may also inhibit or activate enzymes involved in various biochemical pathways, leading to its observed effects.

Comparación Con Compuestos Similares

Similar Compounds

- N-Methyl-leucine hydrochloride (N-Me-Leu-OH.HCl)

- N-Methyl-isoleucine hydrochloride (N-Me-Ile-OH.HCl)

- N-Methyl-valine hydrochloride (N-Me-Val-OH.HCl)

Uniqueness

N-Me-D-Nle-OH.HCl is unique due to its specific structural modifications, which confer distinct properties and biological activities. The presence of the methyl group and the longer carbon chain differentiate it from other similar compounds, making it a valuable tool in research and industrial applications.

Actividad Biológica

N-Me-D-Nle-OH.HCl, also known as N-Methyl-D-norleucine hydrochloride, is a synthetic amino acid derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, focusing on its role in peptide synthesis, drug development, and specific therapeutic applications.

- Chemical Name : N-Methyl-D-norleucine hydrochloride

- Molecular Formula : C₇H₁₅ClN₂O₂

- Molecular Weight : 174.66 g/mol

- Structure : N-Me-D-Nle features a methyl group attached to the nitrogen of the D-norleucine backbone, enhancing its lipophilicity and biological activity.

1. Peptide Synthesis

This compound is widely utilized as a building block in peptide synthesis. Its unique structure allows for:

- Enhanced Stability : The methylation at the nitrogen atom increases the stability of peptides against enzymatic degradation.

- Improved Binding Affinity : Incorporation of N-Me-D-Nle into peptide sequences has been shown to enhance binding affinities toward various receptors, particularly opioid receptors .

2. Opioid Receptor Modulation

Research indicates that modifications involving N-Me-D-Nle can significantly alter the binding affinities at opioid receptors:

| Receptor Type | Binding Affinity (K_i) | Change in Affinity |

|---|---|---|

| μ-opioid | 1.0 nM | 16-fold increase |

| δ-opioid | 0.8 nM | 23-fold increase |

| κ-opioid | 3.0 nM | 2-fold increase |

These findings suggest that N-Me-D-Nle can serve as an effective scaffold for developing potent opioid analgesics with improved efficacy and reduced side effects .

3. Anticancer Activity

Preliminary studies have shown that compounds related to N-Me-D-Nle exhibit anticancer properties. For instance, a related compound, NLE, demonstrated significant suppression of tumor growth in lung cancer models without notable adverse effects . The mechanisms involved include:

- Inhibition of Protein Synthesis : RNA sequencing analyses indicated that NLE inhibited both cap-dependent and cap-independent translation pathways in cancer cells.

- Gene Regulation : The treatment resulted in upregulation of genes involved in transcription regulation and ribosome biogenesis while downregulating genes associated with lipid metabolism and oxidation-reduction processes .

Case Study 1: Opioid Activity Enhancement

A study synthesized a series of ligands incorporating N-Me-D-Nle and evaluated their activity at opioid receptors. The results indicated that modifications led to significant increases in receptor binding affinities, suggesting potential for developing new analgesics with enhanced therapeutic profiles .

Case Study 2: Anticancer Effects in Vivo

In vivo studies involving xenograft models showed that administration of NLE significantly inhibited tumor growth in A549 lung cancer cells. This study utilized RNA-seq to elucidate the underlying mechanisms, confirming that NLE acts as a protein synthesis inhibitor .

Propiedades

Fórmula molecular |

C7H16ClNO2 |

|---|---|

Peso molecular |

181.66 g/mol |

Nombre IUPAC |

(2R)-2-(methylamino)hexanoic acid;hydrochloride |

InChI |

InChI=1S/C7H15NO2.ClH/c1-3-4-5-6(8-2)7(9)10;/h6,8H,3-5H2,1-2H3,(H,9,10);1H/t6-;/m1./s1 |

Clave InChI |

XTYYXAJKEDLNGG-FYZOBXCZSA-N |

SMILES isomérico |

CCCC[C@H](C(=O)O)NC.Cl |

SMILES canónico |

CCCCC(C(=O)O)NC.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.